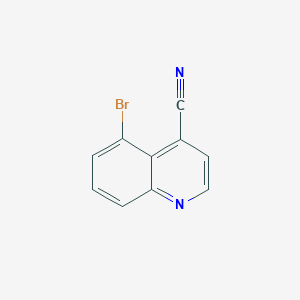

5-Bromo-4-cyanoquinoline

Description

Properties

IUPAC Name |

5-bromoquinoline-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2/c11-8-2-1-3-9-10(8)7(6-12)4-5-13-9/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZZNGPMFQVGHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C(=C1)Br)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-Bromo-4-cyanoquinoline can be achieved through various methods. One common approach involves the bromination of quinoline derivatives. For instance, the bromination of 4-cyanoquinoline using bromine in the presence of a suitable catalyst can yield this compound . Additionally, modern synthetic methods such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids have been employed to enhance the efficiency and yield of quinoline derivatives .

Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity. This includes the use of recyclable catalysts, one-pot reactions, and environmentally friendly solvents .

Chemical Reactions Analysis

5-Bromo-4-cyanoquinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in this compound can be substituted with other functional groups using reagents such as Grignard reagents or organolithium compounds.

Oxidation and Reduction: Quinoline derivatives can undergo oxidation to form quinoline N-oxides or reduction to form tetrahydroquinolines.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include bromine, lithium aluminum hydride, and palladium catalysts . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Bromo-4-cyanoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4-cyanoquinoline involves its interaction with various molecular targets and pathways. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, these compounds can interact with other cellular targets, such as enzymes and receptors, to exert their biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-Bromo-4-cyanoquinoline (inferred structure) with related brominated heterocycles from the provided evidence, focusing on molecular properties and substituent effects.

Table 1: Physical and Chemical Properties of Similar Compounds

Key Comparisons

The cyano group likely increases electrophilicity at the quinoline core, enhancing reactivity in cross-coupling reactions. In contrast, 4-Bromo-8-chloro-5-methoxy-2-methylquinoline incorporates multiple substituents (Cl, OCH₃, CH₃), which may sterically hinder reactions but improve stability.

Melting Point Trends: Brominated isoquinolines (e.g., 5-Bromoisoquinoline, mp 83–87°C ) exhibit higher melting points than 4-Bromoisoxazole (mp 38–43°C ), reflecting differences in aromatic ring rigidity and intermolecular interactions.

Molecular Weight and Functional Diversity: The addition of a cyano group in this compound would increase its molecular weight (~234 g/mol, estimated) compared to 5-Bromoisoquinoline (208.05 g/mol) . 4-Bromo-8-chloro-5-methoxy-2-methylquinoline has the highest molecular weight (295.56 g/mol) due to multiple substituents, which could impact solubility and synthetic applications.

Research Findings and Implications

Synthetic Utility: Brominated quinolines like 5-Bromoisoquinoline are common intermediates in Suzuki-Miyaura couplings. The cyano group in this compound may further direct reactivity toward nucleophilic aromatic substitution or serve as a handle for derivatization.

This contrasts with methoxy or methyl groups in 4-Bromo-8-chloro-5-methoxy-2-methylquinoline , which are electron-donating and may reduce oxidative stability.

The cyano group in this compound could modulate bioavailability or target binding compared to simpler brominated analogs .

Biological Activity

5-Bromo-4-cyanoquinoline is a compound that belongs to the quinoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom and a cyano group attached to the quinoline nucleus. Its molecular formula is C_10H_6BrN_2, and it has a molecular weight of approximately 239.07 g/mol. The presence of the cyano group enhances its reactivity and potential biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. A study evaluated various substituted quinolines for their cytotoxic effects on different cancer cell lines, including human cervical cancer (HeLa) and rat glioblastoma (C6) cells. The findings indicated that certain derivatives exhibited significant antiproliferative activity.

Table 1: Cytotoxic Activity of Quinoline Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HeLa | 15.2 | |

| 6-Bromo-5-nitroquinoline | HT29 | 12.3 | |

| 6-Bromo-4-cyanoquinoline | C6 | 18.5 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating that this compound possesses moderate cytotoxicity against these cancer cell lines.

Antimicrobial Activity

Quinoline derivatives have also been studied for their antimicrobial properties . In vitro tests against various bacterial strains showed that compounds with cyano substitutions exhibited enhanced activity compared to their non-cyano counterparts.

Table 2: Antimicrobial Activity of Quinoline Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| This compound | E. coli | 15 | |

| N-Cycloheptylquinoline | M. tuberculosis | 20 | |

| N-(2-phenylethyl)quinoline | M. avium paratuberculosis | 18 |

The results indicate that the presence of the cyano group in quinolines significantly enhances their antimicrobial efficacy.

The biological activity of quinolines, including this compound, is often attributed to their ability to interfere with cellular processes such as DNA synthesis , protein synthesis , and enzyme inhibition . For instance, some studies suggest that these compounds may induce apoptosis in cancer cells through mitochondrial pathways.

Case Studies

- Anticancer Study : A study conducted on various quinoline derivatives found that This compound induced apoptosis in HeLa cells via caspase activation, highlighting its potential as an anticancer agent .

- Antimicrobial Testing : Another investigation demonstrated that quinoline derivatives, including This compound , showed significant inhibition against pathogenic bacteria, suggesting their utility in developing new antibiotics .

Q & A

Q. What steps ensure reproducibility in catalytic applications of this compound?

- Methodological Answer : Report catalyst loading (mol%), ligand-to-metal ratios, and purification methods (e.g., column chromatography vs. recrystallization). Deposit raw spectral data in public repositories (e.g., ChemRxiv). Use CONSORT-style checklists for reaction optimization studies. Collaborate via open-source platforms (e.g., Open Reaction Database) to crowdsource validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.